3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
CAS No.: 892766-72-2
Cat. No.: VC4226434
Molecular Formula: C25H29FN2O3S
Molecular Weight: 456.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892766-72-2 |
|---|---|
| Molecular Formula | C25H29FN2O3S |
| Molecular Weight | 456.58 |
| IUPAC Name | 3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one |
| Standard InChI | InChI=1S/C25H29FN2O3S/c1-4-10-28-16-24(32(30,31)19-9-8-17(2)18(3)13-19)25(29)20-14-21(26)23(15-22(20)28)27-11-6-5-7-12-27/h8-9,13-16H,4-7,10-12H2,1-3H3 |
| Standard InChI Key | JJPMQFDMOPOTPN-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Introduction
The compound 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic molecule belonging to the quinoline class. It features a unique structure that includes a sulfonamide group, a piperidine moiety, and a fluorinated aromatic system. This compound is primarily investigated for its potential biological activities, particularly in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) function, which is crucial for treating cystic fibrosis and related disorders.
Synthesis
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps starting from commercially available precursors. Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the progress and confirming the structure of intermediates and the final product.
Biological Activity
This compound is being researched for its potential to modulate CFTR function. CFTR is a chloride channel that plays a critical role in maintaining proper ion balance across epithelial membranes. Dysregulation of CFTR is associated with cystic fibrosis, a severe genetic disorder affecting respiratory and digestive systems. The mechanism by which 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one interacts with CFTR channels is likely through modulation or potentiation, although detailed studies are needed to elucidate its precise binding affinity and efficacy.
Potential Applications
Given its potential biological activities, this compound holds promise in several therapeutic areas:
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Cystic Fibrosis Treatment: By modulating CFTR function, it could help manage symptoms and improve quality of life for patients with cystic fibrosis.
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Pharmacological Research: Its unique structure makes it a valuable tool for studying the effects of quinoline derivatives on various biological targets.
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